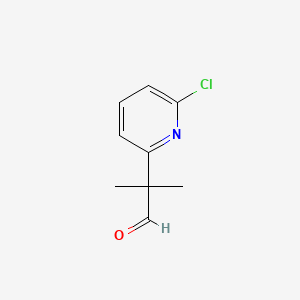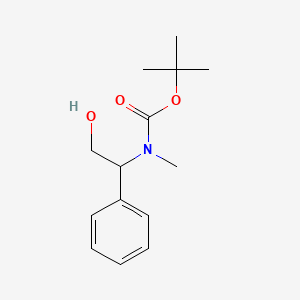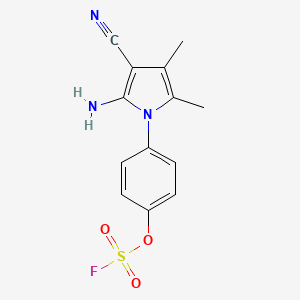
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenylsulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate is a complex organic compound that features a pyrrole ring substituted with amino, cyano, and dimethyl groups, along with a phenyl ring attached to a sulfurofluoridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate typically involves multi-step organic reactionsThe phenyl sulfurofluoridate moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenyl derivatives from electrophilic aromatic substitution .
Applications De Recherche Scientifique
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives with amino and cyano substitutions, such as:
- 2-amino-3-cyano-4,5-dimethyl-1H-pyrrole
- 4-(2-amino-3-cyano-1H-pyrrol-1-yl)phenyl sulfurofluoridate .
Uniqueness
What sets 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate apart is the presence of the sulfurofluoridate group, which can impart unique chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H12FN3O3S |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-amino-3-cyano-1-(4-fluorosulfonyloxyphenyl)-4,5-dimethylpyrrole |
InChI |
InChI=1S/C13H12FN3O3S/c1-8-9(2)17(13(16)12(8)7-15)10-3-5-11(6-4-10)20-21(14,18)19/h3-6H,16H2,1-2H3 |
Clé InChI |
UHFCVPRTGHSERU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OS(=O)(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)

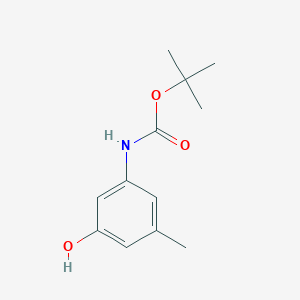

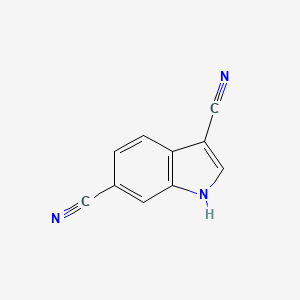

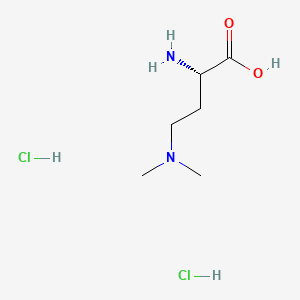

![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
